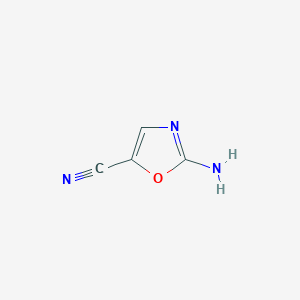
decahydro-1H-1-benzazepine hydrochloride
Descripción general
Descripción
Decahydro-1H-1-benzazepine hydrochloride, also known by its chemical formula C10H20ClN , is a heterocyclic compound with potential biological significance. Its molecular weight is approximately 189.73 g/mol . The compound belongs to the class of benzazepines, which are characterized by a hydrogenated heterocyclic ring structure.
Synthesis Analysis
The synthesis of this compound involves various methods. One effective approach utilizes 3-phenylpropan-1-amine as a starting material. This compound undergoes acylation with methyl chloroformate followed by intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions .
Molecular Structure Analysis
The molecular formula of this compound is C10H20ClN . It has a tetrahydro-1H-1-benzazepine core structure, which consists of a saturated seven-membered ring fused with a benzene ring. The compound’s chemical structure is shown below:
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including cyclization to form C–N or C–C bonds, the Beckmann rearrangement , the Schmidt rearrangement , and heterocyclic ring expansion . These reactions contribute to its versatility and potential applications.
Mecanismo De Acción
The exact mechanism of action of decahydro-1H-1-benzazepine hydrochloride is not fully understood, but it is believed to act primarily as a dopamine D2 receptor antagonist. This action is thought to be responsible for the antipsychotic effects of this compound, as well as its potential efficacy in the treatment of other psychiatric disorders. In addition, this compound has been found to modulate a number of other neurotransmitter systems, including serotonin, norepinephrine, and glutamate, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, this compound has been found to have a number of other biochemical and physiological effects. For example, it has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. This compound has also been found to increase levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decahydro-1H-1-benzazepine hydrochloride has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has been found to be stable under a range of storage conditions. However, there are also some limitations to its use. For example, this compound has been found to exhibit low solubility in water, which may limit its use in certain experimental settings. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are a number of future directions for decahydro-1H-1-benzazepine hydrochloride research. One area of interest is the development of more selective dopamine D2 receptor antagonists, which may have fewer side effects than current antipsychotic medications. Another area of interest is the investigation of the potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Finally, there is interest in exploring the potential of this compound as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
Aplicaciones Científicas De Investigación
Decahydro-1H-1-benzazepine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits antipsychotic, antidepressant, and anxiolytic effects in animal models, and has been found to be effective in treating a range of psychiatric disorders, including schizophrenia, depression, and anxiety. In addition, this compound has been found to exhibit neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h9-11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFSMFSMJZYZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427380-23-1 | |
| Record name | decahydro-1H-1-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B3391080.png)



![6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B3391120.png)

![4-Chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B3391139.png)






